1-Octadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Octadecanoyl-sn-glycero-3-phosphocholine is a phospholipid molecule that is an important component of biological membranes. It is structurally related to both phosphatidylcholine and sphingomyelin, which are essential for cellular function and signaling. The molecule consists of a glycerol backbone linked to a phosphate group and choline, with fatty acid chains attached to the glycerol.
Synthesis Analysis
The synthesis of related phosphocholine compounds has been described in the literature. For instance, a new intermediate for the preparation of mixed-acid 1,2-diacylglycerophosphocholines has been reported, which involves the reaction of sn-glycero-3-phosphocholine with tritylchloride to yield 1-O-tritylglycerophosphocholine. This intermediate can then be acylated and further processed to replace the trityl group with an acyl moiety, resulting in high yields and isomeric purity of the final phospholipid product .
Another synthesis approach for enantiomerically pure phosphocholine derivatives involves the use of R- or S-1.2-O-isopropylidene-glyceraldehyde for chain elongation in a Wittig reaction, followed by several steps including hydrogenation, tritylation, and conversion to phosphocholines via phosphoethanolamines. This method allows for the synthesis of phosphatidylcholine-like and sphingomyelin-like compounds with precise control over the stereochemistry .
Molecular Structure Analysis
The molecular structure of 1-Octadecanoyl-sn-glycero-3-phosphocholine is characterized by its glycerol backbone, the presence of a phosphate group linked to choline, and the octadecanoyl (stearoyl) fatty acid chain. The stereochemistry of the molecule is important for its biological function, and the synthesis methods mentioned provide ways to control the configuration of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phosphocholine derivatives include acylation, Wittig reactions, hydrogenation, and catalytic hydrogenolysis. These reactions are crucial for constructing the phospholipid's complex structure, including the formation of the phosphate-choline head group and the attachment of fatty acid chains .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Octadecanoyl-sn-glycero-3-phosphocholine are not detailed in the provided papers, phospholipids of this type generally exhibit amphipathic properties, with a hydrophilic head group and hydrophobic tails. This allows them to form bilayers in aqueous environments, which is fundamental to their role in cell membranes. The synthesis methods described ensure high purity and isomeric precision, which are likely to influence the melting point, solubility, and interaction with other membrane components .
Scientific Research Applications
Interaction with Ion Channels
1-Octadecanoyl-sn-glycero-3-phosphocholine, as a component of edelfosine, has been studied for its interaction with plasma membrane ion channels, particularly in the context of its anti-cancer properties. Research by Potier et al. (2011) in the "British Journal of Pharmacology" explores this interaction, hypothesizing that the lipid could modulate the function of these channels (Potier et al., 2011).
High-Temperature Behavior
Changi, Matzger, and Savage (2012) in "Green Chemistry" examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, observing its hydrolysis to oleic acid and various phosphorus-containing products (Changi, Matzger, & Savage, 2012).
Biophysical Properties in Model Membranes
Torrecillas et al. (2006) in the "International Journal of Pharmaceutics" investigated the effects of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its analogs on model membranes, revealing insights into the compound's mechanism of action and potential biological effects (Torrecillas et al., 2006).
Aggregation Properties with Other Compounds
Research by Scarzello et al. (2006) in "Langmuir" delved into the aggregation properties of sugar-based gemini surfactants with phospholipids, including 1-Octadecanoyl-sn-glycero-3-phosphocholine, shedding light on their potential biomedical applications (Scarzello et al., 2006).
Presence in Mycoplasma fermentans
Wagner et al. (2000) in the "European Journal of Biochemistry" identified new ether lipids, including 1-Octadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans, which could have implications for understanding the structure and function of bacterial membranes (Wagner et al., 2000).
properties
IUPAC Name |
[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKQIMGVNPMTC-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284177 | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-sn-glycero-3-phosphocholine | |
CAS RN |
19420-57-6 | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19420-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZO7EJ6ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LysoPC(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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